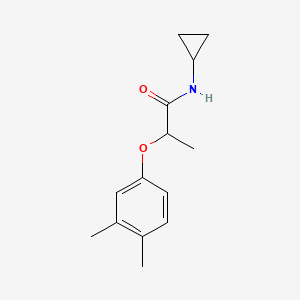![molecular formula C16H15FN2O4S B4653463 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4653463.png)
5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
Descripción general
Descripción
5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, also known as FTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA is a fluorescent probe that binds to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been extensively used as a fluorescent probe to detect amyloid fibrils in vitro and in vivo. Amyloid fibrils are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to specifically bind to amyloid fibrils and emit fluorescence, which allows for the detection and quantification of fibrils. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has also been used to study the formation and aggregation of amyloid fibrils in vitro.
Mecanismo De Acción
5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid binds to amyloid fibrils through hydrogen bonding and hydrophobic interactions. The binding of 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid induces a conformational change in the fibrils, which leads to an increase in fluorescence intensity. The mechanism of action of 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid is similar to that of Thioflavin T, another commonly used fluorescent probe for amyloid fibrils.
Biochemical and Physiological Effects:
5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to have no significant biochemical or physiological effects on cells or organisms. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid specifically binds to amyloid fibrils and does not interact with other cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has several advantages over other fluorescent probes for amyloid fibrils. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has a higher binding affinity for fibrils and emits fluorescence at a longer wavelength, which reduces background fluorescence. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid also has a lower toxicity than other probes such as Thioflavin T. However, 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has limitations in terms of its specificity for amyloid fibrils. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to bind to non-amyloid aggregates, which can lead to false positives in experiments.
Direcciones Futuras
There are several future directions for the use of 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in biomedical research. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can be used to study the formation and aggregation of amyloid fibrils in vivo, which can provide insights into the pathogenesis of neurodegenerative diseases. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can also be used to develop diagnostic tools for the detection of amyloid fibrils in patients with neurodegenerative diseases. Additionally, 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can be used to screen for potential drugs that can prevent or reduce the formation of amyloid fibrils.
Propiedades
IUPAC Name |
5-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c17-11-4-1-2-5-12(11)18-15(23)10-8-9-24-16(10)19-13(20)6-3-7-14(21)22/h1-2,4-5,8-9H,3,6-7H2,(H,18,23)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTSRZBQVGFGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)NC(=O)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide](/img/structure/B4653382.png)


![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)

![N-(5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4653414.png)
![4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4653423.png)
![4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4653443.png)
![6-bromo-2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4653444.png)




![7-(2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B4653486.png)